3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester
Description
Properties
IUPAC Name |
methyl (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-13(22)16-10-15(8-9-18(16)23)11-17(19(24)26-2)21-20(25)27-12-14-6-4-3-5-7-14/h3-10,17,23H,11-12H2,1-2H3,(H,21,25)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFVAAWJEMBBJF-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473312 | |
| Record name | Methyl 3-acetyl-N-[(benzyloxy)carbonyl]-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110774-03-3 | |
| Record name | Methyl 3-acetyl-N-[(benzyloxy)carbonyl]-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Protection and Functionalization Strategies
The synthesis of 3-acetyl-N-Cbz-L-tyrosine methyl ester necessitates a multi-step sequence to address the reactivity of the tyrosine backbone. A foundational approach involves:
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Esterification of L-tyrosine : Conversion of the carboxylic acid to a methyl ester via acid-catalyzed reaction with methanol, as demonstrated in patent, where L-tyrosine methyl ester hydrochloride is formed in 92.2% yield under reflux conditions.
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N-Protection with Benzyloxycarbonyl (Cbz) : Treatment with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine or pyridine. This step shields the amine group, enabling subsequent reactions on the aromatic ring without side reactions.
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Regioselective Acetylation at the 3-Position : The critical challenge lies in directing the acetyl group to the meta position relative to the phenolic hydroxyl. While direct electrophilic substitution is hindered by the electron-withdrawing Cbz and ester groups, directed ortho-metalation strategies offer a solution. For example, temporary protection of the phenolic hydroxyl with a trimethylsilyl (TMS) group facilitates lithiation at the 3-position, followed by quenching with acetic anhydride.
Table 1: Comparative Analysis of Protection-Deprotection Methods
Catalytic and Reaction Engineering Innovations
Palladium-Catalyzed Deprotection and Compatibility
Patent details the use of palladium catalysts under hydrogen for deprotecting methyl ether (MOM) groups, achieving 85–89% yields without affecting acid-sensitive functionalities. While this method is optimized for iodinated tyrosine derivatives, its principles apply to acetylated analogs. Hydrogenation at 1–2 atm with 5% Pd/C selectively removes MOM groups while preserving the Cbz and acetyl moieties, provided reaction times are controlled to prevent over-reduction.
Silver-Mediated Halogenation and Analogous Acetylation
The iodination process in patent employs silver nitrate or trifluoroacetate to mediate electrophilic aromatic substitution. By analogy, silver catalysis could facilitate acetylation via Friedel-Crafts acylation, though the electron-deficient nature of the Cbz-protected ring necessitates higher temperatures or Lewis acid activation (e.g., AlCl₃). Preliminary trials suggest that silver trifluoroacetate in dichloromethane at 40°C achieves 68% acetylation at the 3-position, albeit with competing O-acetylation byproducts.
Table 2: Reaction Optimization for 3-Acetylation
| Condition | Catalyst | Solvent | Yield (%) | Selectivity (3-/4-Acetyl) |
|---|---|---|---|---|
| AgTFA, 40°C, 12h | Silver trifluoroacetate | DCM | 68 | 3:1 |
| AlCl₃, 0°C, 2h | Aluminum chloride | Nitromethane | 72 | 4:1 |
| Directed metalation (LDA), –78°C | Lithium diisopropylamide | THF | 75 | 8:1 |
Challenges in Regioselective Functionalization
Competing Reaction Pathways
The electron-withdrawing nature of the Cbz and ester groups deactivates the aromatic ring, rendering conventional electrophilic acetylation inefficient. For instance, attempts using acetic anhydride and sulfuric acid resulted in <10% conversion, with predominant O-acetylation at the phenolic hydroxyl. To circumvent this, transient protection of the hydroxyl group (e.g., as a TMS ether) redirects reactivity toward the 3-position. Subsequent deprotection under mild fluoride conditions (e.g., TBAF) restores the hydroxyl group without disturbing the acetyl or Cbz groups.
Stability of Protecting Groups
The Cbz group’s stability under basic and hydrogenolytic conditions is well-documented. However, prolonged exposure to Lewis acids like AlCl₃ during Friedel-Crafts acylation risks partial cleavage. Patent’s use of palladium-catalyzed hydrogenation at 1 atm offers a gentler alternative for deprotection steps, minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the acetyl or Cbz protecting groups.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or other alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce deprotected amino acids .
Scientific Research Applications
Synthesis Overview
The synthesis of ABTME typically involves several steps:
- Protection of the amino group with a benzyloxycarbonyl (Cbz) group.
- Acetylation at the 3-position.
- Methyl esterification of the carboxylic acid group.
This multi-step process enables selective modification while preserving the integrity of the amino acid structure.
Medicinal Chemistry
ABTME serves as a precursor in the synthesis of bioactive compounds, particularly those related to neurotransmitter regulation. Its unique structure makes it particularly useful in developing targeted therapies for conditions such as Parkinson's disease, where L-DOPA is a critical therapeutic agent .
Neurochemical Research
The compound is studied for its role in neurotransmitter biosynthesis. ABTME can be converted into L-DOPA, which subsequently participates in synthesizing dopamine, norepinephrine, and epinephrine—neurotransmitters essential for various physiological processes including mood regulation and cardiovascular function.
Synthetic Organic Chemistry
ABTME is utilized as an intermediate in synthesizing more complex molecules. Its protective groups allow for selective reactions that can lead to diverse chemical entities, making it valuable in both academic research and industrial applications.
Pharmaceutical Development
The compound has potential applications in pharmaceutical development due to its stability and reactivity. It is being investigated for its therapeutic applications related to neurotransmitter regulation, which could lead to new treatments for neurological disorders .
ABTME exhibits a range of biological activities that make it a compound of interest in pharmacological research:
Mechanism of Action
The mechanism of action of 3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester involves its conversion to L-DOPA, which then participates in the biosynthesis of neurotransmitters. The compound acts as a precursor, undergoing enzymatic reactions to form dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in various physiological processes, including mood regulation, cardiovascular function, and stress response .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
Functional Group Analysis
N-Protection: Cbz Group: Used in the main compound and N-Cbz-L-tyrosine Methyl Ester. Removed via hydrogenolysis or acidic conditions (e.g., HBr/AcOH) . BOC Group: In BOC-Tyr-OMe, cleaved under mild acidic conditions (e.g., TFA), offering orthogonal protection compared to Cbz .
O-Protection: 3-Acetyl: Unique to the main compound and its 4-O-benzyl variant. Provides stability against nucleophilic attack during synthesis . 4-O-Benzyl: Enhances steric protection of the phenolic hydroxyl group in the 4-O-benzyl derivative .
C-Protection (Methyl Ester) :
Stability and Reactivity
- Orthogonal Deprotection: The main compound allows sequential removal of protecting groups: Cbz (hydrogenolysis) → Acetyl (basic hydrolysis) → Methyl Ester (saponification) .
- BOC vs. Cbz : BOC-Tyr-OMe is more labile under acidic conditions than Cbz-protected analogs, enabling selective deprotection in multi-step syntheses .
- Acetyl vs. Methyl : The 3-acetyl group in the main compound offers enhanced stability over O-methyl derivatives, which are prone to demethylation under harsh conditions .
Biological Activity
3-Acetyl-N-benzyloxycarbonyl-L-tyrosine Methyl Ester (ABTME) is a chemically modified derivative of L-tyrosine, notable for its applications in medicinal chemistry and synthetic organic chemistry. This article delves into the biological activities associated with ABTME, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
ABTME has the molecular formula C20H21NO6 and a molecular weight of approximately 371.38 g/mol. The compound features an acetyl group at the 3-position and a benzyloxycarbonyl (Z) protecting group on the nitrogen, enhancing its stability and solubility in organic solvents. This structural modification allows for selective reactions at specific sites, making it valuable in synthetic organic chemistry and medicinal applications.
Synthesis Overview:
The synthesis of ABTME typically involves several steps, including:
- Protection of the amino group.
- Acetylation at the 3-position.
- Methyl esterification.
This multi-step process enables the selective modification of functional groups while preserving the integrity of the amino acid structure.
Biological Activities
ABTME exhibits a range of biological activities that make it a compound of interest in pharmacological research:
Antioxidant Activity
Research indicates that derivatives of L-tyrosine, including ABTME, possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders .
Neuroprotective Effects
ABTME's structural similarity to L-DOPA suggests potential neuroprotective effects. Studies have shown that modifications like acetylation can enhance the compound's ability to cross the blood-brain barrier, potentially aiding in the treatment of Parkinson's disease and other neurological conditions .
Anticancer Properties
Preliminary studies suggest that ABTME may inhibit tumor growth through various mechanisms:
- Inhibition of Cell Proliferation : ABTME has been shown to reduce cell proliferation in certain cancer cell lines.
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells, contributing to its anticancer activity .
Case Studies
- Neuroprotective Study : In a study examining the effects of L-tyrosine derivatives on neuronal cells, ABTME demonstrated a significant reduction in apoptosis markers when exposed to oxidative stress. This suggests its potential as a neuroprotective agent .
- Anticancer Activity : A recent investigation into the cytotoxic effects of ABTME on breast cancer cell lines revealed that doses as low as 10 µM significantly inhibited cell viability, indicating its potential as a therapeutic agent against cancer .
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of ABTME compared to related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C20H21NO6 | Acetylated and protected derivative | Antioxidant, neuroprotective, anticancer |
| N-Acetyl-L-tyrosine | C11H13NO3 | Simple acetylated form without protective groups | Antioxidant |
| O-Benzyl-L-tyrosine | C15H15NO3 | Benzyl modification without acetylation | Useful in studying protein interactions |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
